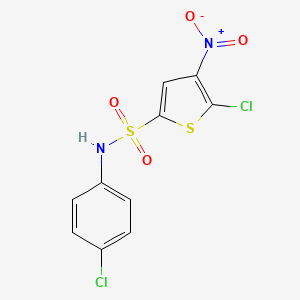
2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- is a complex organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including alkylation, acylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse quinolinone analogs.
科学研究应用
2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinolinone derivatives are often explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-b)phenazine
- Toluene, 4-(1,1-dimethyl-2-propynyloxy)-
Uniqueness
Compared to similar compounds, 2(1H)-Quinolinone, 4-(dimethoxymethyl)-1,6-dimethyl-7-(2-propynyloxy)- stands out due to its specific functional groups and the resulting chemical properties
属性
CAS 编号 |
828277-20-9 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
4-(dimethoxymethyl)-1,6-dimethyl-7-prop-2-ynoxyquinolin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-6-7-22-15-10-14-12(8-11(15)2)13(17(20-4)21-5)9-16(19)18(14)3/h1,8-10,17H,7H2,2-5H3 |
InChI 键 |
PMYOGXKZUSIHJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1OCC#C)N(C(=O)C=C2C(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



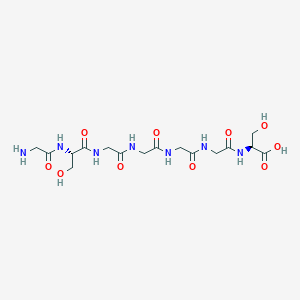
![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
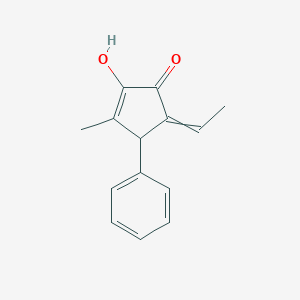
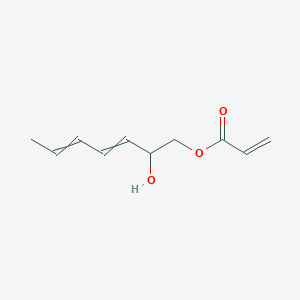
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
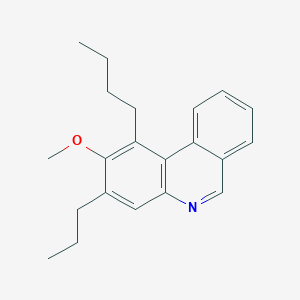
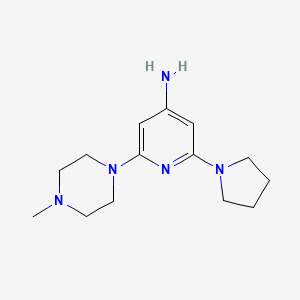
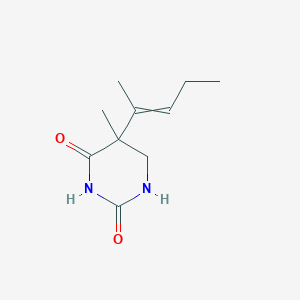
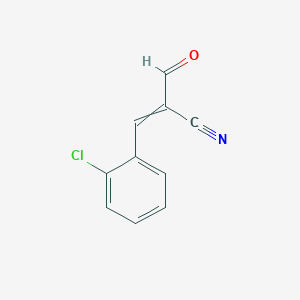
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
